HA-1077, chemically known as ha-1077, is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is widely used in scientific research to investigate the roles of ROCKs in various cellular processes. This compound is commercially available and has been investigated in clinical trials for conditions such as vasospasm and stroke.
HA-1077 exerts its effects by specifically inhibiting the activity of ROCKs, a family of serine/threonine kinases that act as downstream effectors of the small GTPase RhoA [, , , , , , ]. ROCKs play crucial roles in regulating the actin cytoskeleton, cell motility, smooth muscle contraction, and various signaling pathways involved in cell proliferation, apoptosis, and inflammation. By inhibiting ROCK activity, HA-1077 disrupts these cellular processes, making it a valuable tool for studying ROCK-mediated signaling and its implications in various physiological and pathological conditions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6